Naproxcinod - 163133-43-5

Naproxcinod

Catalog Number: EVT-276420
CAS Number: 163133-43-5
Molecular Formula: C18H21NO6
Molecular Weight: 347.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Naproxcinod is a cyclooxygenase-inhibiting nitric oxide donator (CINOD) designed for the treatment of chronic pain, particularly osteoarthritis [, , , ]. It represents a novel class of anti-inflammatory drugs that combine the actions of a traditional non-steroidal anti-inflammatory drug (NSAID) with the beneficial effects of nitric oxide (NO) [, , , ]. Chemically, Naproxcinod is a derivative of Naproxen, a well-known NSAID, covalently bound to a nitric oxide-donating moiety, butanediol mono-nitrate (BDMN) [, ].

Naproxen

Compound Description: Naproxen is a non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective cyclooxygenase (COX) inhibitor, targeting both COX-1 and COX-2 isoforms. It is widely used to treat pain, fever, and inflammation associated with various conditions, including osteoarthritis. [, , , , , , , , , , , , , ]

Relevance: Naproxen is a key component of naproxcinod and is directly released upon its metabolism. The anti-inflammatory and analgesic properties of naproxcinod are primarily attributed to naproxen. While both compounds share a similar pharmacological profile, naproxcinod is designed to have an improved safety profile, particularly with regards to cardiovascular and gastrointestinal effects, due to the presence of the nitric oxide-donating moiety. [, , , , , , , , , , , , , ]

(S)-4-chlorobutyl 2-(6-methoxynaphthalen-2-yl)propanoate

Compound Description: This compound is a synthetic intermediate in the synthesis of naproxcinod. It is formed by the esterification of (S)-naproxen with 4-chlorobutan-1-ol. [, ]

Relevance: This compound is the direct precursor to naproxcinod in the synthetic pathway. The subsequent nitration of the chlorine-bearing carbon with silver nitrate yields naproxcinod. [, ]

(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid

Compound Description: This compound, also known as 6-Methoxy-2-naphthalenepropionic acid, is a key starting material in the synthesis of naproxcinod. It is the (S)-enantiomer of the NSAID naproxen. []

Relevance: This compound is structurally very similar to naproxen and serves as the core structure upon which the naproxcinod molecule is built. []

(S)-4-bromobutyl 2-(6-methoxynaphthalen-2-yl)propanoate

Compound Description: This compound is a potential impurity identified during the synthesis of naproxcinod. It is structurally similar to (S)-4-chlorobutyl 2-(6-methoxynaphthalen-2-yl)propanoate but contains a bromine atom instead of chlorine. []

Relevance: The presence of this impurity highlights the potential for halogen exchange during the synthesis of naproxcinod, especially during the esterification step. []

(S)-4-hydroxybutyl 2-(6-methoxynaphthalen-2-yl)propanoate

Compound Description: This compound is another potential impurity identified during the synthesis of naproxcinod. It is structurally similar to the previously mentioned intermediates but contains a hydroxyl group instead of a halogen at the same position. []

Relevance: This impurity likely arises from the hydrolysis of either the chloro- or bromo-butyl intermediates during the synthesis of naproxcinod. []

(2S,2S)-butane-1,4-diyl bis(2-(6-methoxynapthalen-2-yl)propanoate)

Compound Description: This compound is a potential impurity identified during the synthesis of naproxcinod. Its structure consists of two molecules of naproxen linked by a butane-1,4-diyl group. []

Relevance: This impurity likely forms through a double esterification reaction between butane-1,4-diol and two molecules of (S)-naproxen, suggesting incomplete control over the stoichiometry during the esterification step in naproxcinod synthesis. []

Rofecoxib

Compound Description: Rofecoxib was a COX-2 selective inhibitor NSAID, used for its analgesic and anti-inflammatory effects. It was withdrawn from the market due to an increased risk of cardiovascular events. [, , ]

Relevance: Rofecoxib served as an active comparator in some studies evaluating naproxcinod’s efficacy and safety. Naproxcinod demonstrated a more favorable blood pressure profile compared to rofecoxib in these studies, showcasing its potential as a safer alternative for managing osteoarthritis pain. [, , ]

Ibuprofen

Compound Description: Ibuprofen is a widely used non-selective NSAID that inhibits both COX-1 and COX-2. It is commonly prescribed for its analgesic and anti-inflammatory effects. []

Relevance: Similar to rofecoxib, ibuprofen served as an active comparator in certain studies assessing the blood pressure effects of naproxcinod. The results indicated that naproxcinod was associated with a smaller increase in blood pressure compared to ibuprofen, highlighting its potential cardiovascular advantages. []

Nitric oxide (NO)

Compound Description: Nitric oxide is a gaseous signaling molecule with diverse physiological roles, including vasodilation, neurotransmission, and immune response. [, , , , , , ]

Relevance: Naproxcinod is designed as a nitric oxide donor, releasing NO upon metabolism. This NO release is believed to contribute to the improved gastrointestinal and cardiovascular safety profile of naproxcinod compared to traditional NSAIDs like naproxen. [, , , , , , ]

Source and Classification

Naproxcinod is synthesized from naproxen, which is known for its analgesic and anti-inflammatory properties. The introduction of a nitric oxide releasing moiety enhances its therapeutic profile. This compound falls under the category of hybrid drugs that combine the properties of NSAIDs with those of nitric oxide donors, aiming to provide anti-inflammatory effects while minimizing side effects associated with long-term NSAID use.

Synthesis Analysis

The synthesis of naproxcinod involves several steps that modify the naproxen structure to incorporate a nitric oxide releasing group.

  1. Starting Material: The synthesis begins with naproxen as the primary starting material.
  2. Modification: The carboxylic acid group in naproxen is converted into a corresponding amide or ester, which can then be further modified to introduce a nitric oxide donor moiety.
  3. Reagents and Conditions: Common reagents used include coupling agents such as dicyclohexylcarbodiimide and various nitrogen-containing compounds that facilitate the release of nitric oxide.
  4. Purification: After synthesis, the product undergoes purification through techniques such as recrystallization or chromatography to isolate the desired compound.

The detailed synthetic pathway may vary depending on the specific modifications made to achieve optimal pharmacological activity and stability.

Molecular Structure Analysis

Naproxcinod's molecular structure can be described as follows:

  • Chemical Formula: C15_{15}H14_{14}N2_{2}O4_{4}
  • Molecular Weight: Approximately 286.28 g/mol
  • Structural Features: The compound retains the naphthalene ring system characteristic of naproxen, with modifications that allow for nitric oxide release. The presence of functional groups such as amides or esters introduces polarity and affects solubility and bioavailability.

Structural Analysis Techniques

  1. Nuclear Magnetic Resonance Spectroscopy: Used to confirm the structure by analyzing proton environments and chemical shifts.
  2. Infrared Spectroscopy: Provides information on functional groups present in the molecule through characteristic absorption bands.
  3. Mass Spectrometry: Helps determine molecular weight and fragmentation patterns, confirming structural integrity.
Chemical Reactions Analysis

Naproxcinod participates in various chemical reactions that are crucial for its activity:

  1. Nitric Oxide Release Mechanism: Upon administration, naproxcinod undergoes hydrolysis or enzymatic reactions that facilitate the release of nitric oxide, which contributes to its anti-inflammatory effects.
  2. Interaction with Cyclooxygenase Enzymes: The compound inhibits cyclooxygenase-1 and cyclooxygenase-2 enzymes, reducing the production of prostaglandins involved in inflammation and pain.
  3. Stability Studies: Research indicates that naproxcinod is stable under various conditions but may degrade under extreme pH levels (acidic or basic), emphasizing the importance of formulation stability in drug development .
Mechanism of Action

The mechanism by which naproxcinod exerts its pharmacological effects involves several key processes:

  1. Inhibition of Cyclooxygenase Enzymes: Similar to traditional NSAIDs, naproxcinod inhibits cyclooxygenase enzymes, leading to decreased synthesis of pro-inflammatory prostaglandins.
  2. Nitric Oxide Release: The release of nitric oxide has vasodilatory effects, improving blood flow and potentially mitigating some side effects associated with NSAIDs, such as gastrointestinal irritation .
  3. Reduction in Inflammatory Mediators: By inhibiting cyclooxygenase activity and releasing nitric oxide, naproxcinod reduces levels of inflammatory mediators in tissues, alleviating pain and inflammation.
Physical and Chemical Properties Analysis

Naproxcinod exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Demonstrates stability under neutral pH conditions but can degrade under acidic or basic environments.
  • Melting Point: The melting point is typically reported around 150–160 °C, indicating solid-state characteristics conducive for oral formulations.

Characterization Techniques

  1. Thermogravimetric Analysis (TGA): Used to assess thermal stability by measuring weight changes upon heating.
  2. Differential Scanning Calorimetry (DSC): Provides information on melting behavior and phase transitions.
Applications

Naproxcinod has several scientific applications primarily in the field of pain management and inflammation control:

  1. Treatment of Osteoarthritis: Clinical studies have demonstrated its efficacy in reducing symptoms associated with osteoarthritis, showing improvements over traditional NSAIDs .
  2. Potential Use in Cardiovascular Diseases: Due to its nitric oxide releasing properties, it may have applications beyond inflammation, including cardiovascular health where improved blood flow is beneficial.
  3. Research Tool: As a hybrid drug, it serves as a model for developing new classes of anti-inflammatory agents that combine multiple mechanisms of action.

Properties

CAS Number

163133-43-5

Product Name

Naproxcinod

IUPAC Name

4-nitrooxybutyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C18H21NO6/c1-13(18(20)24-9-3-4-10-25-19(21)22)14-5-6-16-12-17(23-2)8-7-15(16)11-14/h5-8,11-13H,3-4,9-10H2,1-2H3/t13-/m0/s1

InChI Key

AKFJWRDCWYYTIG-ZDUSSCGKSA-N

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

4-(nitrooxy)butyl-(2S)-2-(6-methoxy-2-naphthyl)propanoate
AZD 3582
AZD-3582
AZD3582
Naproxcinod
naproxen-n-butyl nitrate
NicOx
nitric oxide naproxen
nitric oxide-releasing naproxen
NO-naproxen

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-]

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.